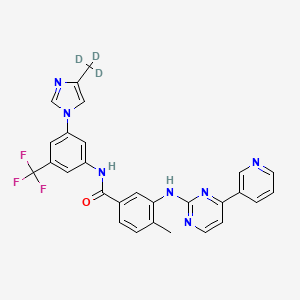

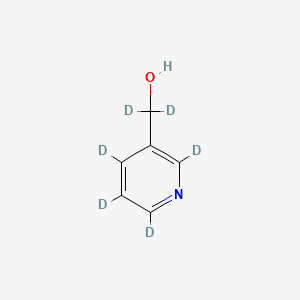

![molecular formula C10H13N3O2 B564350 4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal CAS No. 1185039-70-6](/img/structure/B564350.png)

4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

DNA Adduct Formation : This compound, as well as its related chemicals, are known to form DNA adducts, contributing to their carcinogenic properties. In vitro studies have shown the formation of DNA adducts by 4-oxo-4-(3-pyridyl)-butanal, a related compound, suggesting structurally similar DNA adducts between these compounds (Schmeiser, Castonguay, & Wiessler, 1993).

Metabolic Pathways in Carcinogenesis : Studies on the metabolism of these compounds, especially in rat models, have revealed various metabolic pathways. These include alpha-hydroxylation, carbonyl reduction, and N-oxidation, leading to the formation of metabolites like 4-oxo-4-(3-pyridyl)butanal. These metabolic pathways are crucial for understanding the carcinogenic properties of these compounds (Hecht, Young, & Chen, 1980).

DNA Damage and Repair Mechanisms : The ability of these compounds to induce DNA single-strand breaks (SSB) and their repair mechanisms have been investigated. For instance, 4-oxo-4-(3-pyridyl)butanal was studied for its role in DNA damage and its subsequent repair, providing insights into the carcinogenic mechanisms of these compounds (Demkowicz-Dobrzański & Castonguay, 1991).

Mutagenicity Studies : The mutagenic activities of these compounds have been evaluated, providing evidence of their role in carcinogenesis. For example, studies have shown that the mutagenic activity of these compounds is related to the hydroxylation of specific carbon atoms, contributing to their activation as mutagens (Hecht, Lin, & Castonguay, 1983).

Inhibition Studies : Research has also focused on the inhibition of the metabolism of these compounds, which is crucial for their carcinogenic activity. For instance, studies on the inhibition of the metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone by isothiocyanates provide insights into potential ways to counteract the carcinogenic effects of these compounds (Smith et al., 1990).

Propriétés

IUPAC Name |

N-(4-oxo-1-pyridin-3-ylbutyl)-N-(trideuteriomethyl)nitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-13(12-15)10(5-3-7-14)9-4-2-6-11-8-9/h2,4,6-8,10H,3,5H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJHUNPWTKLYGL-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CCC=O)C1=CN=CC=C1)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(CCC=O)C1=CN=CC=C1)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

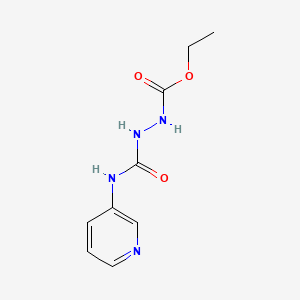

![2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone](/img/structure/B564283.png)